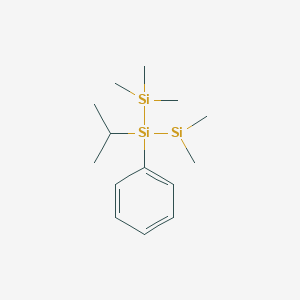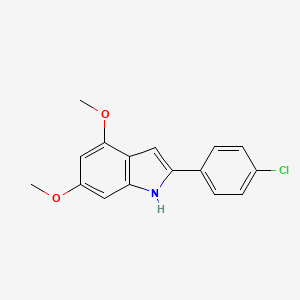
N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an octan-2-yl group and a phenyl group attached to a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with octan-2-yl halide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Benzene-1,4-diamine+Octan-2-yl halide→N 1 -(Octan-2-yl)-N 1 -phenylbenzene-1,4-diamine
Industrial Production Methods: In an industrial setting, the production of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
- N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,3-diamine
- N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,2-diamine
- N~1~-(Hexan-2-yl)-N~1~-phenylbenzene-1,4-diamine
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
548477-06-1 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-N-octan-2-yl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)22(19-11-8-6-9-12-19)20-15-13-18(21)14-16-20/h6,8-9,11-17H,3-5,7,10,21H2,1-2H3 |
InChI Key |
QMBWRDPUZPHBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)

![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
